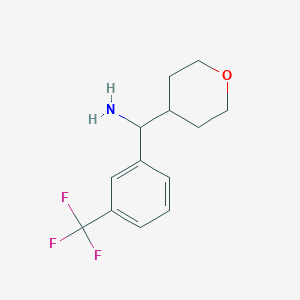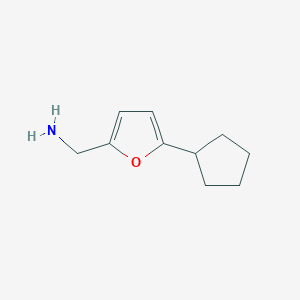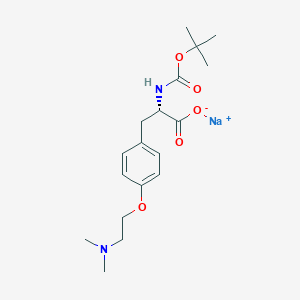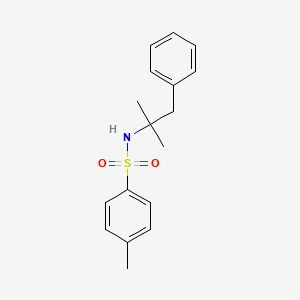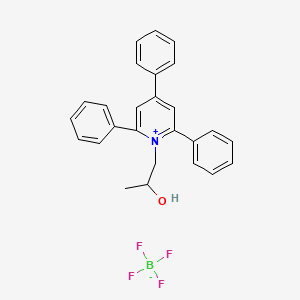
1-(2-Hydroxypropyl)-2,4,6-triphenylpyridin-1-ium tetrafluoroborate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Hydroxypropyl)-2,4,6-triphenylpyridin-1-ium tetrafluoroborate is a complex organic compound with a unique structure that includes a pyridinium core substituted with hydroxypropyl and triphenyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Hydroxypropyl)-2,4,6-triphenylpyridin-1-ium tetrafluoroborate typically involves the reaction of 2,4,6-triphenylpyridine with 2-hydroxypropyl bromide in the presence of a base, followed by the addition of tetrafluoroboric acid to form the tetrafluoroborate salt. The reaction conditions often include:
Solvent: Common solvents used are acetonitrile or dichloromethane.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Catalyst/Base: A base such as potassium carbonate or sodium hydroxide is used to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include continuous flow reactors and automated synthesis systems to ensure consistent production.
Analyse Chemischer Reaktionen
Types of Reactions
1-(2-Hydroxypropyl)-2,4,6-triphenylpyridin-1-ium tetrafluoroborate can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a ketone or aldehyde.
Reduction: The pyridinium core can be reduced to form a dihydropyridine derivative.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophiles such as bromine or chloromethane in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of 1-(2-oxopropyl)-2,4,6-triphenylpyridin-1-ium tetrafluoroborate.
Reduction: Formation of 1-(2-hydroxypropyl)-2,4,6-triphenyl-1,2-dihydropyridine.
Substitution: Formation of various substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
1-(2-Hydroxypropyl)-2,4,6-triphenylpyridin-1-ium tetrafluoroborate has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of other complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the development of new materials with unique optical or electronic properties.
Wirkmechanismus
The mechanism of action of 1-(2-Hydroxypropyl)-2,4,6-triphenylpyridin-1-ium tetrafluoroborate involves its interaction with specific molecular targets and pathways. The hydroxypropyl group can form hydrogen bonds with biological molecules, while the pyridinium core can interact with nucleic acids or proteins. These interactions can lead to changes in the structure and function of the target molecules, resulting in various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4,6-Triphenylpyridine: A precursor in the synthesis of 1-(2-Hydroxypropyl)-2,4,6-triphenylpyridin-1-ium tetrafluoroborate.
1-(2-Hydroxyethyl)-2,4,6-triphenylpyridin-1-ium tetrafluoroborate: A similar compound with a hydroxyethyl group instead of a hydroxypropyl group.
1-(2-Hydroxypropyl)-2,4,6-triphenylpyridin-1-ium chloride: A similar compound with a chloride counterion instead of tetrafluoroborate.
Uniqueness
This compound is unique due to its specific combination of functional groups and counterion, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Eigenschaften
CAS-Nummer |
80253-82-3 |
|---|---|
Molekularformel |
C26H24BF4NO |
Molekulargewicht |
453.3 g/mol |
IUPAC-Name |
1-(2,4,6-triphenylpyridin-1-ium-1-yl)propan-2-ol;tetrafluoroborate |
InChI |
InChI=1S/C26H24NO.BF4/c1-20(28)19-27-25(22-13-7-3-8-14-22)17-24(21-11-5-2-6-12-21)18-26(27)23-15-9-4-10-16-23;2-1(3,4)5/h2-18,20,28H,19H2,1H3;/q+1;-1 |
InChI-Schlüssel |
NYKGTSUZJYNTAD-UHFFFAOYSA-N |
Kanonische SMILES |
[B-](F)(F)(F)F.CC(C[N+]1=C(C=C(C=C1C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


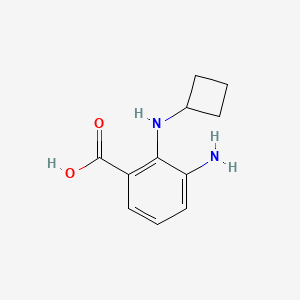
![tert-Butyl ((1-oxa-7-azaspiro[3.5]nonan-2-yl)methyl)carbamate](/img/structure/B13329225.png)
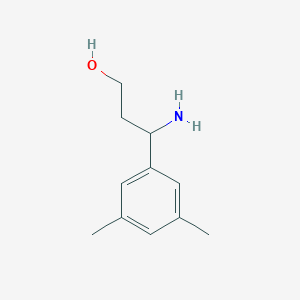
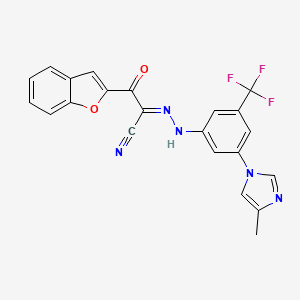
![8-Cyclopropyl-5-oxo-5H-thiazolo[3,2-a]pyridine-3-carboxylic acid](/img/structure/B13329239.png)
![7-Chloro-5-methyl-2-(methylthio)pyrido[2,3-d]pyrimidine](/img/structure/B13329246.png)
![4-Chloro-2-(4-ethoxy-3-methoxyphenyl)-6-methyl-5-(2-methylbutyl)thieno[2,3-d]pyrimidine](/img/structure/B13329266.png)
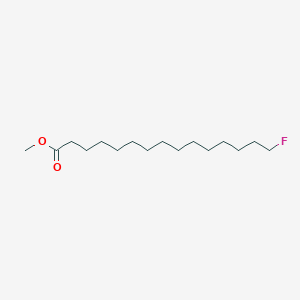
![tert-Butyl (3aS,7aR)-2-oxooctahydro-5H-pyrrolo[3,2-c]pyridine-5-carboxylate](/img/structure/B13329287.png)
